3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Amidation: The final step involves coupling the sulfonylated thiazole with a 4-methoxyphenylamine derivative under amide-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-hydroxyphenylsulfonyl derivative or 4-carboxyphenylsulfonyl derivative.
Reduction: 4-methoxyphenylsulfide derivative.
Substitution: Various substituted phenylsulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide lies in its specific arrangement of functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The position of the pyridine ring can significantly influence the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-14-4-6-15(7-5-14)27(23,24)10-8-17(22)21-18-20-16(12-26-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZIHIBCHXZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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